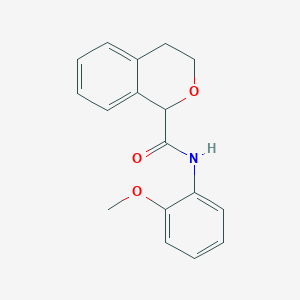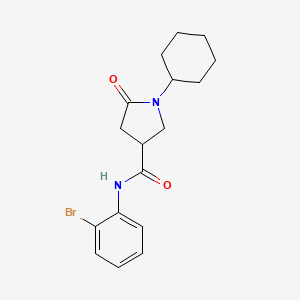![molecular formula C17H16N2O4 B4235240 5-[(4-methoxyphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4235240.png)
5-[(4-methoxyphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole
Overview
Description
5-[(4-methoxyphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole, also known as PMX 610, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. This compound is a member of the oxadiazole family and has been synthesized using several different methods. In
Mechanism of Action
The mechanism of action of 5-[(4-methoxyphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole 610 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 5-[(4-methoxyphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole 610 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. 5-[(4-methoxyphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole 610 has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
5-[(4-methoxyphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole 610 has been shown to have several biochemical and physiological effects. In vitro studies have shown that 5-[(4-methoxyphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole 610 can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. 5-[(4-methoxyphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole 610 has also been shown to inhibit the production of nitric oxide, a mediator of inflammation. In vivo studies have shown that 5-[(4-methoxyphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole 610 can reduce inflammation in animal models of arthritis and colitis.
Advantages and Limitations for Lab Experiments
5-[(4-methoxyphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole 610 has several advantages for lab experiments, including its high purity and stability. 5-[(4-methoxyphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole 610 is also relatively easy to synthesize using several different methods. However, 5-[(4-methoxyphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole 610 has some limitations for lab experiments, including its relatively low solubility in water and some organic solvents.
Future Directions
For the study of 5-[(4-methoxyphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole 610 include further exploration of its properties and the development of new synthesis methods.
Scientific Research Applications
5-[(4-methoxyphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole 610 has been studied extensively for its potential applications in various fields. In the field of medicine, 5-[(4-methoxyphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole 610 has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties. 5-[(4-methoxyphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole 610 has also been studied for its potential use as a fluorescent probe for the detection of nitric oxide. Additionally, 5-[(4-methoxyphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole 610 has been studied for its potential use as a photosensitizer in photodynamic therapy.
properties
IUPAC Name |
5-[(4-methoxyphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-20-13-6-8-14(9-7-13)22-11-16-18-17(19-23-16)12-4-3-5-15(10-12)21-2/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUAFJULRBOZDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)propanoic acid](/img/structure/B4235161.png)
![1-(3-isopropoxypropyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione acetate](/img/structure/B4235165.png)
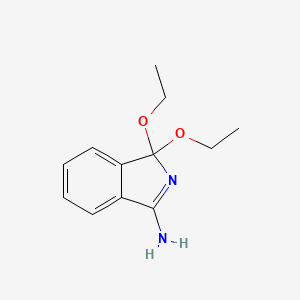
![7-(4-bromobenzyl)-1,3-dimethyl-8-[(2-methyl-1-piperidinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4235195.png)
![3-phenyl-11-(2-phenylethyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4235199.png)
![N-{2-[(4-methylbenzoyl)amino]ethyl}nicotinamide](/img/structure/B4235203.png)
acetyl]amino}methyl)benzoate](/img/structure/B4235208.png)
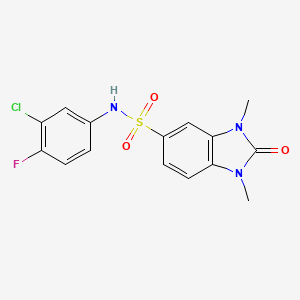
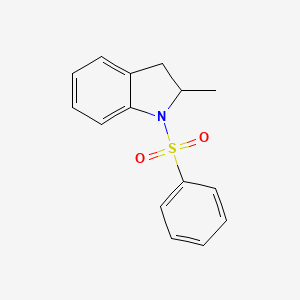
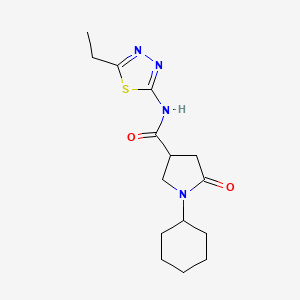
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-1,3-benzodioxole-5-carboxamide](/img/structure/B4235233.png)
![3-{[3-ethoxy-4-(2-propyn-1-yloxy)benzyl]amino}-1-propanol hydrochloride](/img/structure/B4235249.png)
